Dabigatran Acyl-β-D-Glucuronide is a significant metabolite of the anticoagulant drug dabigatran, which is primarily used to prevent and treat thromboembolic disorders. This compound is formed through the process of glucuronidation, where the drug is conjugated with glucuronic acid, enhancing its solubility and facilitating excretion. Dabigatran Acyl-β-D-Glucuronide plays a crucial role in the pharmacokinetics of dabigatran, impacting its efficacy and safety profile.
Dabigatran Acyl-β-D-Glucuronide is synthesized in the human body from dabigatran, which is administered as the prodrug dabigatran etexilate. This transformation occurs mainly in the liver and intestines, mediated by uridine 5'-diphospho-glucuronosyltransferase enzymes, particularly UGT2B15 and UGT1A9 .
This compound falls under the category of drug metabolites, specifically as an acyl-glucuronide. It is classified as a small organic molecule with anticoagulant properties, derived from a pharmaceutical agent intended for therapeutic use in managing blood coagulation disorders.
The synthesis of Dabigatran Acyl-β-D-Glucuronide involves enzymatic glucuronidation reactions. The primary method utilizes human hepatic and intestinal microsomes, which contain the necessary uridine 5'-diphospho-glucuronosyltransferase enzymes.
Dabigatran Acyl-β-D-Glucuronide has a complex molecular structure characterized by the following:
The compound features multiple functional groups including amines and carboxylic acids, contributing to its pharmacological activity. The acyl group attached to the glucuronic acid moiety is critical for its biological function.
Dabigatran Acyl-β-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions during its metabolism:
Dabigatran Acyl-β-D-Glucuronide exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin. This inhibition prevents clot formation.
The compound influences several biochemical pathways:
Dabigatran Acyl-β-D-Glucuronide is typically a solid at room temperature with stability exceeding one year under appropriate storage conditions .
Dabigatran Acyl-β-D-Glucuronide is primarily utilized in scientific research within pharmacology and toxicology fields. Its applications include:
Dabigatran undergoes phase II metabolism primarily via glucuronidation, catalyzed by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes. This conjugation targets the carboxylate moiety of dabigatran, forming the pharmacologically active 1-O-acyl-β-D-glucuronide conjugate. Glucuronidation represents the dominant metabolic pathway in humans, accounting for approximately 20% of dabigatran clearance after oral administration of its prodrug, dabigatran etexilate [1] [2]. The reaction mechanism involves nucleophilic attack by the dabigatran carboxylate on the anomeric carbon of UDP-α-D-glucuronic acid, resulting in β-configuration retention at the glycosidic bond [7].
Human UGT2B15 exhibits the highest catalytic efficiency for dabigatran glucuronidation. In vitro studies using recombinant UGT isoforms demonstrate that UGT2B15 possesses the highest intrinsic clearance (V~max~/K~m~ = 0.32 μL/min/mg), followed by UGT1A9 and UGT2B7 [2]. Kinetic parameters reveal a K~m~ value of 180–255 μM for UGT2B15-mediated glucuronidation in human hepatic microsomes, indicating moderate substrate affinity [2] [4]. Genetic evidence further supports this primacy: subjects homozygous for the UGT2B152 allele (c.253G>T, rs1902023) exhibit significantly reduced formation of dabigatran acylglucuronide (DABG). Pharmacokinetic studies show 30–35% lower DABG C~max~ and AUC in TT genotypes compared to GG genotypes, confirming UGT2B15's dominant role *in vivo [3]. The enzyme's expression in hepatocytes and its specificity for carboxylic acid substrates align with dabigatran's metabolic fate [4] [6].
Table 1: Kinetic Parameters of UGT Isoforms in Dabigatran Glucuronidation
| UGT Isoform | K~m~ (μM) | V~max~ (pmol/min/mg) | Intrinsic Clearance (V~max~/K~m~) | Relative Contribution |
|---|---|---|---|---|
| UGT2B15 | 180–255 | 58.7 | 0.32 μL/min/mg | 65–70% |
| UGT1A9 | 210–300 | 42.1 | 0.20 μL/min/mg | 15–20% |
| UGT2B7 | 240–350 | 36.8 | 0.15 μL/min/mg | 10–15% |
Data derived from recombinant enzyme systems and human microsomal studies [2] [4]
When UGT2B15 activity is compromised (e.g., via polymorphism or chemical inhibition), UGT1A9 and UGT2B7 provide metabolic redundancy. Inhibition studies using UGT isoform-selective inhibitors (e.g., mefenamic acid for UGT1A9) reduce dabigatran glucuronidation by only 15–25% in human liver microsomes, contrasting with ≥60% reduction upon UGT2B15 inhibition [2] [7]. This suggests robust compensatory capacity. UGT1A9, localized in hepatic and renal tissues, demonstrates affinity for dabigatran (K~m~ = 210–300 μM) but lower catalytic efficiency than UGT2B15. UGT2B7, while widely expressed, contributes minimally under physiological conditions but may gain significance in UGT2B15 deficiency. The overlapping substrate specificities and co-expression of these isoforms in hepatocytes ensure metabolic resilience against genetic or drug-induced perturbations [2] [7].
Glucuronidation efficiency differs markedly between hepatic and intestinal compartments:
The intrinsic clearance (CL~int~ = V~max~/K~m~) in hepatic systems (4.7–7.1 μL/min/mg) exceeds intestinal values (0.5–0.8 μL/min/mg) by 6–14-fold, confirming hepatic dominance. This compartmentalization explains why dabigatran etexilate hydrolysis occurs intestinally (via carboxylesterase 2), while glucuronidation occurs predominantly post-absorption in the liver [1] [4].
Table 2: Kinetic Comparison of Hepatic and Intestinal Dabigatran Glucuronidation
| Parameter | Human Hepatic Microsomes | Human Intestinal Microsomes |
|---|---|---|
| K~m~ (μM) | 180–255 | 411–759 |
| V~max~ (nmol/min/mg) | 1.2–1.8 | 0.4–0.6 |
| Intrinsic Clearance (μL/min/mg) | 4.7–7.1 | 0.5–0.8 |
Data reflect pooled microsomal incubations under physiological conditions (pH 7.4, 37°C) [2] [4]
Rhesus monkeys (Macaca mulatta) serve as key models for dabigatran metabolism due to similarities in UGT isoform expression. Four isomeric acylglucuronides are excreted in urine after dabigatran etexilate dosing:
Nuclear magnetic resonance analysis confirms these structures, with the 1-O-β isomer constituting >60% of initial urinary metabolites. However, this isomer demonstrates instability in vitro (half-life = 1 h at pH 7.4, 37°C), spontaneously rearranging to 2-, 3-, and 4-position isomers via intramolecular transacylation [2] [4]. Notably, all isomers retain equipotent anticoagulant activity in activated partial thromboplastin time assays, unlike many glucuronides which undergo detoxication [1] [5].
Table 3: Comparative Dabigatran Acylglucuronide Profiles in Humans vs. Rhesus Monkeys
| Characteristic | Rhesus Monkey | Human |
|---|---|---|
| Primary UGT Isoform | UGT2B15 homolog | UGT2B15 |
| Urinary Metabolites | 1-O-β, 2-O-, 3-O-, 4-O-acylglucuronides | Identical isomer profile |
| 1-O-β Half-life (pH 7.4) | 1.0 hour | 1.0–1.2 hours |
| Relative Activity (aPTT) | All isomers equipotent to dabigatran | All isomers equipotent |
Data from urinary metabolite isolation and *in vitro stability testing [1] [2] [4]*
Species differences emerge in quantitative metabolic rates: monkeys exhibit 2.3-fold higher DABG formation clearance than humans, attributed to higher UGT2B15 expression levels. This necessitates careful scaling in preclinical studies but validates the model for qualitative metabolic profiling [2] [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6